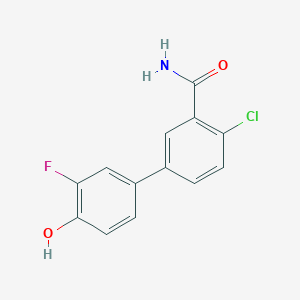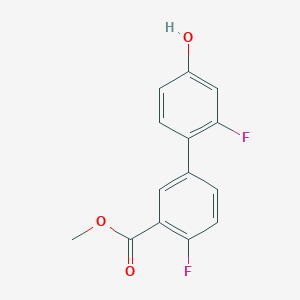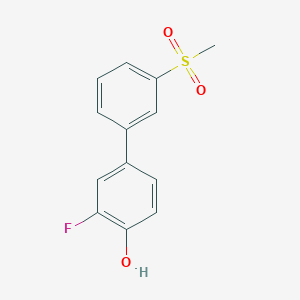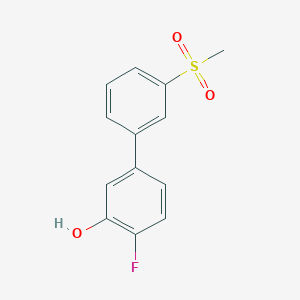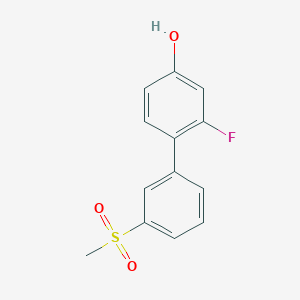
5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol, 95% (5-CEFP-2-FP) is an organic compound used in scientific research and laboratory experiments. It is a phenol derivative, with a chloro-ethoxy-phenyl group attached to a fluorophenol ring. 5-CEFP-2-FP is an important reagent for various synthetic methods, and has recently been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol, 95% has been studied for its scientific research applications in various fields, such as pharmaceuticals, biochemistry, and materials science. It has been used as a reagent in the synthesis of various compounds, including inhibitors of enzymes, drugs, and polymers. In addition, 5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol, 95% has been used in the synthesis of organic compounds, such as amino acids, peptides, and nucleic acids.
Wirkmechanismus
The mechanism of action of 5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes, such as cytochrome P450 and other enzymes involved in the metabolism of drugs. In addition, 5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol, 95% may act as an antioxidant, which can protect cells from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol, 95% are not yet fully understood. However, it has been shown to have anti-inflammatory and anti-cancer properties. In addition, 5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol, 95% has been studied for its potential to reduce oxidative stress and protect cells from damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol, 95% in laboratory experiments include its high purity and low toxicity. In addition, 5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol, 95% is relatively easy to synthesize and is stable under a wide range of conditions. The major limitation of 5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol, 95% is its potential to cause skin irritation and eye irritation. Therefore, it should be handled with caution and protective equipment should be worn when handling the compound.
Zukünftige Richtungen
The potential future directions for 5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol, 95% include further research into its biochemical and physiological effects, as well as its potential applications in drug development and materials science. In addition, further research into the mechanism of action of 5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol, 95% will help to better understand its potential therapeutic effects. Finally, further research into the safety and toxicity of 5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol, 95% is needed to ensure its safe use in laboratory experiments.
Synthesemethoden
5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol, 95% is synthesized by reacting 2-fluorophenol with 4-chloro-2-ethoxyphenyl chloride in the presence of a base. The reaction is carried out in an aqueous solution of a base, such as sodium hydroxide, at a temperature of 80-90°C. The reaction produces an intermediate product, 5-chloro-2-ethoxyphenyl-2-fluorophenol, which is then oxidized to the final product, 5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol, 95%.
Eigenschaften
IUPAC Name |
5-(2-chloro-4-ethoxyphenyl)-2-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFO2/c1-2-18-10-4-5-11(12(15)8-10)9-3-6-13(16)14(17)7-9/h3-8,17H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZDZPBEYHEAFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684503 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-4-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261962-89-3 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-4-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


